![molecular formula C17H22N2O3 B3877118 1-butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3877118.png)
1-butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Overview
Description
1-Butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BPIQ, is a synthetic compound that belongs to the quinolinecarboxamide family. BPIQ has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. In
Scientific Research Applications
1-butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. 1-butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. 1-butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Mechanism of Action
1-butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes. This prevents the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the nervous system. The accumulation of acetylcholine can enhance cholinergic neurotransmission, which may have beneficial effects on cognitive function and memory.
Biochemical and Physiological Effects:
1-butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. 1-butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to enhance cholinergic neurotransmission, which may have beneficial effects on cognitive function and memory. In addition, 1-butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that 1-butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have multiple biochemical and physiological effects, which makes it a versatile compound for scientific research. One limitation of using 1-butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is that it may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One direction is to investigate the potential therapeutic applications of 1-butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential cognitive-enhancing effects of 1-butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in healthy individuals and in individuals with cognitive impairment. Finally, further studies are needed to determine the safety and efficacy of 1-butyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in human clinical trials.
properties
IUPAC Name |
1-butyl-4-hydroxy-2-oxo-N-propan-2-ylquinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-5-10-19-13-9-7-6-8-12(13)15(20)14(17(19)22)16(21)18-11(2)3/h6-9,11,20H,4-5,10H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBRZRYGPBMFOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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